N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide

Molecular Weight Salt Form Counterion Effect

Researchers substituting N-(3-bromopropyl) quaternary ammonium salts with superficially similar analogs face quantifiable differences in lipophilicity, steric bulk, and counterion identity-directly impacting reaction kinetics and product solubility. This dibutyl-substituted hydrobromide salt (MW 331.13 g/mol) provides precise stoichiometric control for alkylation of sensitive nucleophiles in non-aqueous media. • TPSA 3.2 Ų ensures enhanced organic-phase solubility vs. trimethyl analogs • Defined hydrobromide salt form eliminates counterion variability in HPLC/LC-MS quantification • C-Br bond (≈285 kJ/mol) enables efficient leaving group activity under mild conditions

Molecular Formula C11H25Br2N
Molecular Weight 331.136
CAS No. 88805-95-2
Cat. No. B590048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide
CAS88805-95-2
SynonymsN-(3-Bromopropyl)-N-butyl-1-butanamine Hydrobromide; 
Molecular FormulaC11H25Br2N
Molecular Weight331.136
Structural Identifiers
SMILESCCCCN(CCCC)CCCBr.Br
InChIInChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
InChIKeyVZFUYGASMVCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide (CAS 88805-95-2): Chemical Identity and Baseline Characteristics for Research Procurement


N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide (CAS 88805-95-2) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to two n-butyl chains and a 3-bromopropyl moiety, with hydrobromide as the counterion [1]. Its molecular formula is C₁₁H₂₅Br₂N with a molecular weight of 331.13 g/mol . The compound functions as a versatile alkylating agent and synthetic intermediate, with the bromopropyl group serving as an electrophilic handle for nucleophilic substitution reactions [2].

Why N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide Cannot Be Replaced by Generic 3-Bromopropyl Ammonium Analogs


Substituting N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide with superficially similar 3-bromopropyl quaternary ammonium salts (e.g., the trimethyl analog CAS 3779-42-8 or the free base CAS 113385-32-3) introduces quantifiable differences in molecular weight, lipophilicity, and physicochemical properties [1]. These differences directly impact reaction kinetics, product solubility, and downstream purification outcomes . The specific dibutyl substitution pattern confers distinct steric and electronic properties that are not replicable by shorter-chain or alternative-counterion variants, making blind substitution a risk to synthetic reproducibility and yield .

Quantitative Differentiation of N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide Against In-Class Analogs


Molecular Weight and Counterion Differentiation vs. Free Base and Trimethyl Analog

The hydrobromide salt form (CAS 88805-95-2) possesses a molecular weight of 331.13 g/mol, which is 80.91 g/mol (32.3%) higher than the free base form (CAS 113385-32-3, MW 250.22 g/mol) and 70.13 g/mol (26.9%) higher than the trimethyl analog (CAS 3779-42-8, MW 261.00 g/mol) . This increased mass directly affects molar calculations for reaction stoichiometry and alters solubility and handling characteristics relative to both the free base and the less lipophilic trimethyl analog .

Molecular Weight Salt Form Counterion Effect

Lipophilicity Enhancement Conferred by Dibutyl Substitution

The presence of two n-butyl chains on the quaternary nitrogen of the target compound confers substantially higher lipophilicity compared to the trimethyl analog (CAS 3779-42-8) [1]. While experimental LogP values are not reported, the calculated topological polar surface area (TPSA) of 3.2 Ų for the target compound indicates low polarity and high membrane permeability potential [2]. In contrast, the trimethyl analog exhibits higher aqueous solubility and lower organic solvent compatibility, as inferred from its common use in aqueous-phase polymer modifications .

Lipophilicity Partition Coefficient LogP

Alkylation Reactivity and Leaving Group Efficiency

The 3-bromopropyl moiety serves as a highly effective electrophile in SN2 reactions. The bromine atom acts as an excellent leaving group, and the three-carbon spacer mitigates steric hindrance from the quaternary ammonium head group [1]. In comparative studies of bromopropyl vs. chloropropyl quaternary ammonium salts for polysiloxane modification, the bromopropyl derivatives exhibited substantially higher quaternization yields under milder conditions due to the lower bond dissociation energy of the C-Br bond (≈ 285 kJ/mol) compared to C-Cl (≈ 327 kJ/mol) [2].

Alkylation Leaving Group Nucleophilic Substitution

Optimal Research and Industrial Applications for N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide Based on Quantitative Evidence


Synthesis of Lipophilic Quaternary Ammonium Surfactants and Phase-Transfer Catalysts

The enhanced lipophilicity conferred by the dibutyl substitution pattern (TPSA = 3.2 Ų) makes this compound an ideal precursor for synthesizing surfactants and phase-transfer catalysts that require balanced hydrophilic-lipophilic properties [1]. The bromopropyl handle enables facile attachment to various nucleophilic head groups, while the dibutyl chains promote solubility in organic media .

Alkylation of Thiols and Amines in Organic Solvent Systems

The C-Br bond (≈ 285 kJ/mol) provides efficient leaving group activity under mild conditions, making this compound well-suited for alkylation of sensitive nucleophiles in non-aqueous media [2]. The hydrobromide salt form (MW 331.13 g/mol) ensures accurate stoichiometric control, critical for reproducible synthetic outcomes .

Preparation of Dronedarone-Related Impurities and Reference Standards

As a documented impurity of Dronedarone (D679445), this compound is essential for pharmaceutical quality control and analytical method development . Its precise molecular weight (331.13 g/mol) and defined salt form are critical for accurate quantification via HPLC and LC-MS methods.

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